Ramipril-d5 Ramipril-d5 Ramipril-d5 is intended for use as an internal standard for the quantification of ramipril by GC- or LC-MS. Ramipril is a prodrug form of the angiotensin converting enzyme (ACE) inhibitor ramiprilat. Ramipril (2.5 mg/kg per day, p.o.) reduces systolic blood pressure in spontaneously hypertensive rats. It reduces aortic valve backscatter and improves aortic flow in a rabbit model of aortic valve stenosis. Ramipril also decreases paw swelling and serum levels of TNF-α and prostaglandin E2 (PGE2) as well as cardiac collagen deposition and fibrosis in a rat model of adjuvant-induced arthritis.

Brand Name: Vulcanchem
CAS No.: 1132661-86-9
VCID: VC0017760
InChI: InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i4D,5D,6D,8D,9D
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
Molecular Formula: C23H32N2O5
Molecular Weight: 421.5 g/mol

Ramipril-d5

CAS No.: 1132661-86-9

Cat. No.: VC0017760

Molecular Formula: C23H32N2O5

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

Ramipril-d5 - 1132661-86-9

Specification

Description Ramipril-d5 is intended for use as an internal standard for the quantification of ramipril by GC- or LC-MS. Ramipril is a prodrug form of the angiotensin converting enzyme (ACE) inhibitor ramiprilat. Ramipril (2.5 mg/kg per day, p.o.) reduces systolic blood pressure in spontaneously hypertensive rats. It reduces aortic valve backscatter and improves aortic flow in a rabbit model of aortic valve stenosis. Ramipril also decreases paw swelling and serum levels of TNF-α and prostaglandin E2 (PGE2) as well as cardiac collagen deposition and fibrosis in a rat model of adjuvant-induced arthritis.

CAS No. 1132661-86-9
Molecular Formula C23H32N2O5
Molecular Weight 421.5 g/mol
IUPAC Name (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i4D,5D,6D,8D,9D
Standard InChI Key HDACQVRGBOVJII-TUKWJDQUSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O)[2H])[2H]
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator